molecular formula C9H16N4O2 B7643355 2-(1-tert-butyl-5-oxo-1,2,4-triazol-4-yl)-N-methylacetamide

2-(1-tert-butyl-5-oxo-1,2,4-triazol-4-yl)-N-methylacetamide

Cat. No. B7643355
M. Wt: 212.25 g/mol
InChI Key: OWLHOMZIDKVPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-tert-butyl-5-oxo-1,2,4-triazol-4-yl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its activation. BTK is involved in the downstream signaling of B-cell receptors, which play a critical role in the development and survival of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of diseases, TAK-659 has also been studied for its biochemical and physiological effects. TAK-659 has been found to induce cell cycle arrest and apoptosis in B-cells. It also inhibits the production of pro-inflammatory cytokines, which play a crucial role in the development of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a potent and selective BTK inhibitor, which makes it an ideal tool for studying the role of BTK in various diseases. It has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy are yet to be established.

Future Directions

There are several future directions for the study of TAK-659. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also shown potential in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Further studies are needed to establish the safety and efficacy of TAK-659 in these diseases. Additionally, the development of more potent and selective BTK inhibitors is an area of active research.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 1-tert-butyl-3-(2-cyanoethyl)-1H-benzimidazol-2(3H)-one with N-methylacetamide in the presence of a base. The reaction yields TAK-659 as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of BTK, which is a crucial enzyme involved in the development and progression of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies as a potential treatment for these diseases.

properties

IUPAC Name

2-(1-tert-butyl-5-oxo-1,2,4-triazol-4-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)13-8(15)12(6-11-13)5-7(14)10-4/h6H,5H2,1-4H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLHOMZIDKVPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)N(C=N1)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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